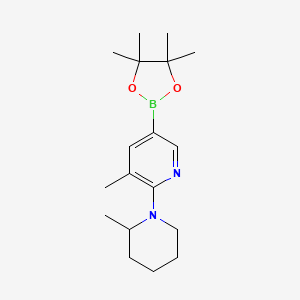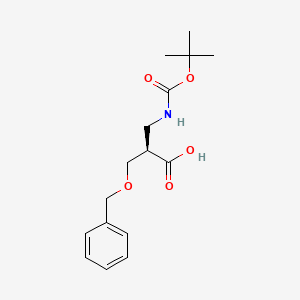
2,6-DichlorobenzaMide--d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
2,6-dichlorobenzamide derivatives have been synthesized and claimed in a research study. The compounds JV1 and JV2 were synthesized by known methods. Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2,6-dichlorobenzoyl chloride was added .Molecular Structure Analysis
The molecular formula of 2,6-DichlorobenzaMide–d3 is C7H5Cl2NO . The IUPAC Standard InChIKey is JHSPCUHPSIUQRB-UHFFFAOYSA-N . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Molecular Structure and Spectroscopy
Tao et al. (2016) investigated the molecular structure and spectroscopy of 2,6-dichlorobenzamide, a degradation product of the herbicide 2,6-dichlorobenzonitrile. The study focused on FT-IR and FT-Raman spectra, analyzing the potential energy surface for internal rotations, optimized geometry, structural parameters, and theoretical IR and Raman spectra. They also examined the HOMO-LUMO gap and molecular electrostatic potential, providing insights into the compound's molecular characteristics (Tao et al., 2016).
Environmental Impact and Analytical Strategies
Björklund et al. (2011) reviewed the environmental impact of dichlobenil and its main metabolite 2,6-dichlorobenzamide. Their study provided an overview of analytical strategies for determining these compounds in environmental matrices and summarized studies on measured environmental concentrations, highlighting their distribution in the environment (Björklund et al., 2011).
Bioremediation and Microbial Degradation
Raes et al. (2019) explored the microbial degradation of 2,6-dichlorobenzamide by Aminobacter sp. MSH1. This study showed that the bacterium uses the compound as a carbon, nitrogen, and energy source and provided insights into the unique catabolic pathway involved in this process, crucial for groundwater bioremediation (Raes et al., 2019).
Detection and Analysis in Groundwater
Porazzi et al. (2005) developed a method for determining dichlobenil, 2,6-dichlorobenzamide, and its metabolites in groundwater. This research is vital for monitoring the presence of these compounds in groundwater samples, contributing to regulatory efforts for water quality management (Porazzi et al., 2005).
将来の方向性
Research suggests that sand filter communities contain species that increase the fitness of Aminobacter sp. MSH1, a bacterium that mineralizes the groundwater micropollutant 2,6-dichlorobenzamide (BAM). This opens doors for assisting bioaugmentation through co-inoculation with “helper” bacteria originating from and adapted to the target environment .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-DichlorobenzaMide-d3 can be achieved through a simple substitution reaction of 2,6-Dichlorobenzamide with deuterium-labeled ammonia.", "Starting Materials": ["2,6-Dichlorobenzamide", "Deuterium-labeled ammonia"], "Reaction": [ "Add 2,6-Dichlorobenzamide to a round-bottom flask", "Add deuterium-labeled ammonia to the flask", "Heat the mixture under reflux for several hours", "Cool the reaction mixture and filter the product", "Wash the product with cold water and dry it under vacuum", "The final product is 2,6-DichlorobenzaMide-d3" ] } | |
CAS番号 |
1219804-28-0 |
製品名 |
2,6-DichlorobenzaMide--d3 |
分子式 |
C7H5Cl2NO |
分子量 |
193.041 |
IUPAC名 |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChIキー |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
同義語 |
2,6-DichlorobenzaMide--d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



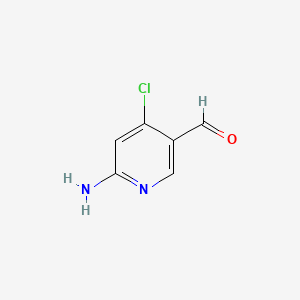

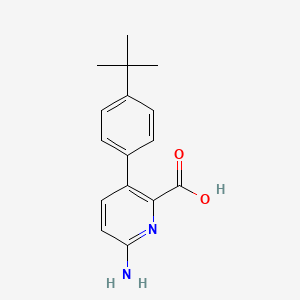
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)
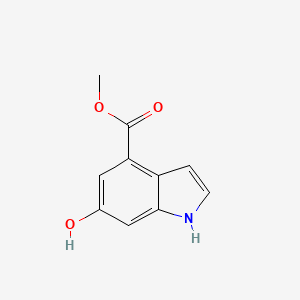


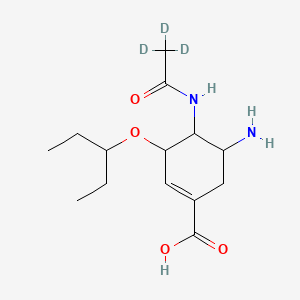
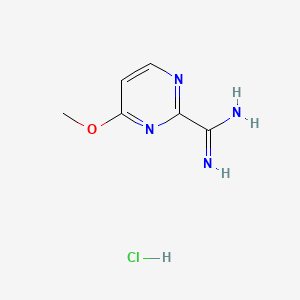
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
